6-Iodo-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Iodo-3,4-dihydroquinolin-2(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3,4-dihydroquinolin-2(1H)-one typically involves the iodination of 3,4-dihydroquinolin-2(1H)-one. A common method includes:
Starting Material: 3,4-dihydroquinolin-2(1H)-one.
Iodination: The reaction is carried out using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) in an acidic medium.
Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products depend on the type of reaction. For example, substitution with an amine would yield an aminoquinoline derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, affecting cellular processes. The iodine atom may enhance the compound’s ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-2(1H)-one: The parent compound without the iodine atom.
6-Bromo-3,4-dihydroquinolin-2(1H)-one: A similar compound with a bromine atom instead of iodine.
6-Chloro-3,4-dihydroquinolin-2(1H)-one: A similar compound with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 6-Iodo-3,4-dihydroquinolin-2(1H)-one can significantly alter its reactivity and biological activity compared to its halogenated counterparts. Iodine is larger and more polarizable, which can enhance interactions with biological targets and improve the compound’s pharmacokinetic properties.
Properties
IUPAC Name |
6-iodo-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUNMOULCTUKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621579 | |
Record name | 6-Iodo-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296759-29-0 | |
Record name | 3,4-Dihydro-6-iodo-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296759-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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